molecular formula C20H18N2O6S B352497 3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid CAS No. 1008043-12-6

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

Cat. No.: B352497
CAS No.: 1008043-12-6
M. Wt: 414.4g/mol
InChI Key: RGTMKFONKNOYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.4g/mol. The purity is usually 95%.
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Biological Activity

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, identified by its CAS number 1008043-12-6, is a complex organic compound with potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of 414.4 g/mol. The structure includes a thiazolidinone moiety, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number1008043-12-6
Molecular FormulaC20H18N2O6S
Molecular Weight414.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action: Preliminary molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways.

Anti-Cholinesterase Activity

In addition to its anticancer properties, the compound may also act as an inhibitor of acetylcholinesterase (AChE). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Research Insights:

  • Compounds structurally related to this compound have demonstrated AChE inhibition with IC50 values ranging from 7.49 µM to 33.00 µM.

Anti-inflammatory and Immunomodulatory Effects

The thiazolidinone scaffold has been linked to anti-inflammatory and immunomodulatory activities. Research indicates that derivatives can modulate cytokine production and inhibit inflammatory pathways.

Study Results:

  • Compounds were tested in vitro for their ability to reduce TNF-α levels in macrophages, demonstrating a significant decrease in inflammation markers.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, a derivative similar to our compound was tested against multiple cancer cell lines. The results indicated:

  • Cell Lines Tested: A549, MCF-7, and HepG2.
  • Results: The compound exhibited significant growth inhibition with IC50 values below 10 µM across all tested lines.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of thiazolidinone derivatives showed:

  • Methodology: In vitro assays measuring AChE inhibition.
  • Findings: Certain derivatives displayed potent inhibitory activity against AChE, suggesting potential for treating Alzheimer's disease.

Properties

IUPAC Name

3-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-8-6-12(7-9-13)11-22-17(23)16(29-20(22)27)21-15-5-3-4-14(10-15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMKFONKNOYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.